N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Description
Structure: This compound features a 1,3-thiazole core substituted at position 5 with a 3-nitrobenzyl group and at position 2 with a cyclopropanecarboxamide moiety. The 3-nitrobenzyl group introduces electron-withdrawing properties, while the cyclopropane ring contributes to steric constraints and metabolic stability.
Synthetic Relevance: Cyclopropanecarboxamide derivatives are typically synthesized via coupling reactions between thiazol-2-amine intermediates and cyclopropanecarbonyl chloride, as exemplified in and .
Properties
IUPAC Name |
N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c18-13(10-4-5-10)16-14-15-8-12(21-14)7-9-2-1-3-11(6-9)17(19)20/h1-3,6,8,10H,4-5,7H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJPSCLQRRFZAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the thiazole derivative.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group, typically through the reaction of cyclopropanecarboxylic acid with an amine derivative of the thiazole compound under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated derivatives of the thiazole ring.
Scientific Research Applications
N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the thiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues with Modified Benzyl Substituents
Key Observations :
- Substituent Effects : The 3-nitrobenzyl group in the target compound and BX78996 () contrasts with halogenated (e.g., 2,4-dichloro in 5f) or fluorinated (e.g., 3-fluoro in compound 50) benzyl groups. Electron-withdrawing nitro groups may enhance binding to enzymes or receptors compared to halogens .
- Carboxamide Variations : Replacing cyclopropanecarboxamide with thiophene-2-carboxamide (as in 5f) or benzamide (as in BX78995) alters lipophilicity and hydrogen-bonding capacity, impacting bioavailability and target affinity .
Analogues with Heterocyclic Modifications
Key Observations :
- Functional Group Additions: The cyano-furan moiety in increases molecular rigidity, which may improve selectivity but reduce solubility .
Computational and Experimental Data
Physicochemical Properties :
- Target Compound : Predicted logP ~3.2 (moderate lipophilicity), molecular weight 357.4 g/mol.
Biological Activity
N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the nitrophenyl group enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Research has indicated that thiazole derivatives exhibit promising anticancer activities. For instance, a review on similar compounds highlighted that various thiazole derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) .
In particular, compounds with structural similarities to this compound have shown IC50 values ranging from 4.27 µg/mL to 22.19 µM against different cancer cell lines . The structure–activity relationship (SAR) studies suggest that modifications to the thiazole and phenyl rings can significantly enhance anticancer activity.
The anticancer activity of thiazole derivatives is often attributed to their ability to induce apoptosis in cancer cells. For instance, compounds similar to N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl] have been shown to activate caspase pathways leading to cell cycle arrest and apoptosis . The pro-apoptotic effects are typically mediated through the upregulation of cell cycle inhibitors like p21.
Study 1: Anticancer Activity Evaluation
A study conducted by Alam et al. (2011) synthesized several thiazole derivatives and evaluated their anticancer properties against various human cancer cell lines. Among them, a compound structurally related to N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl] exhibited an IC50 value of 9 µM against the MDA-MB-231 breast cancer cell line, demonstrating significant potency compared to standard treatments .
Study 2: Structure–Activity Relationship Analysis
In another study focusing on thiazole derivatives, researchers synthesized a series of compounds and assessed their biological activities. The results indicated that introducing electron-withdrawing groups like nitro groups significantly enhanced the compounds' cytotoxicity against cancer cells . This finding supports the hypothesis that N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl] could possess enhanced biological activity due to its nitrophenyl moiety.
Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 4.27 µg/mL | Alam et al. (2011) |
| Anticancer | SK-MEL-2 (Skin Cancer) | 9 µM | Alam et al. (2011) |
| Induction of Apoptosis | Various Cancer Lines | Varies | Various Studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
